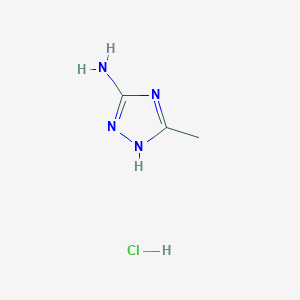

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIDYWHMJFILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS No. 23350-30-3), a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its structural features, spectral characteristics, a representative synthesis protocol, and its applications as a versatile building block in medicinal chemistry.

Introduction to the 3-Amino-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a prominent structural motif in a wide array of biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, and its metabolic stability. The 3-amino-1,2,4-triazole core, in particular, offers a rich scaffold for chemical modification, making it a valuable starting point for the synthesis of diverse compound libraries.[2] 5-Methyl-4H-1,2,4-triazol-3-amine, as a hydrochloride salt, provides improved solubility in polar solvents, facilitating its use in various synthetic transformations.

Physicochemical and Structural Properties

This compound is the salt form of the free base, 5-Methyl-4H-1,2,4-triazol-3-amine (CAS No. 4923-01-7).[3] The hydrochloride salt is typically a crystalline solid that is more readily soluble in aqueous media compared to its free base.

Structural Representation and Tautomerism

The core structure consists of a five-membered 1,2,4-triazole ring substituted with a methyl group at the 5-position and an amino group at the 3-position. The hydrochloride salt exists with the triazole ring or the exocyclic amino group protonated. The free base can exist in different tautomeric forms, and protonation adds further complexity to its structure in solution.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 23350-30-3 | [4] |

| Molecular Formula | C₃H₇ClN₄ | [4] |

| Molecular Weight | 134.57 g/mol | [4] |

| Appearance | White to off-white crystalline powder (Expected) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents (Expected) | General Knowledge |

Representative Synthesis Protocol

Step-by-Step Methodology

Step 1: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine (Free Base)

-

To a round-bottom flask equipped with a reflux condenser, add aminoguanidine hydrochloride and a slight excess of glacial acetic acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the free base.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-Methyl-4H-1,2,4-triazol-3-amine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 5-Methyl-4H-1,2,4-triazol-3-amine in a suitable solvent, such as ethanol or isopropanol.

-

To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to obtain this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.

Spectral Characterization (Expected)

Due to the lack of publicly available spectral data for this compound, this section provides an expert interpretation of the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show:

-

Methyl Protons (-CH₃): A singlet peak integrating to 3 protons, likely in the range of δ 2.0-2.5 ppm.

-

Amino/Ammonium Protons (-NH₂/-NH₃⁺): A broad singlet integrating to 2 or 3 protons, depending on the protonation state and exchange with the solvent. This peak would likely appear downfield, potentially in the range of δ 5.0-8.0 ppm.

-

Triazole N-H Proton: A broad singlet integrating to 1 proton, also expected to be downfield, possibly overlapping with the amino/ammonium proton signals. The exact chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to display three distinct signals:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 10-20 ppm.

-

Triazole Ring Carbons (C3 and C5): Two signals in the aromatic/heteroaromatic region, expected between δ 140-160 ppm. The carbon bearing the amino group (C3) and the carbon bearing the methyl group (C5) will have distinct chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum (as a KBr pellet) would be expected to show characteristic absorption bands:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the amino/ammonium group and the N-H of the triazole ring.

-

C-H Stretching: Bands around 2900-3000 cm⁻¹ due to the methyl group.

-

N-H Bending: A band in the region of 1600-1650 cm⁻¹ corresponding to the scissoring vibration of the amino group.

-

C=N and N=N Stretching: Vibrations associated with the triazole ring, typically appearing in the 1400-1600 cm⁻¹ region.

Reactivity and Applications in Drug Development

The 3-amino-5-methyl-1,2,4-triazole scaffold is a versatile building block in medicinal chemistry due to the presence of multiple reactive sites.

References

- 1. 23350-30-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 23350-30-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal and antiviral properties.[1][2] The inherent physicochemical properties of the 3-amino-1,2,4-triazole motif, such as enhanced solubility and chemical stability, make it a valuable pharmacophore in drug design.[3] This guide provides a comprehensive overview of the physicochemical characteristics of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS 23350-30-3), a key heterocyclic building block.[4]

Due to the limited availability of specific experimental data for the hydrochloride salt, this document synthesizes information from its free amine counterpart, 5-Methyl-4H-1,2,4-triazol-3-amine (CAS 4923-01-7), alongside theoretical predictions and established analytical methodologies for related compounds.[5][6] This approach provides a robust framework for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-Methyl-4H-1,2,4-triazol-3-amine and its hydrochloride salt are summarized in the table below. It is crucial to distinguish between experimentally determined values for the free amine and predicted or inferred values for the hydrochloride salt.

| Property | 5-Methyl-4H-1,2,4-triazol-3-amine | This compound | Data Type |

| CAS Number | 4923-01-7[5] | 23350-30-3[4] | Experimental |

| Molecular Formula | C₃H₆N₄[5] | C₃H₇ClN₄ | Calculated |

| Molecular Weight | 98.11 g/mol [5] | 134.57 g/mol | Calculated |

| Appearance | Pale yellow solid[6] | Expected to be a white to off-white crystalline solid | Inferred |

| Melting Point | 142-144 °C[6] | Expected to be higher than the free amine due to ionic character | Predicted |

| Boiling Point | 345.5 ± 25.0 °C[6] | Not applicable (decomposes) | Predicted |

| Density | 1.348 ± 0.06 g/cm³[6] | Expected to be higher than the free amine | Predicted |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | Expected to have higher solubility in water and polar protic solvents | Inferred |

| pKa | 11.56 ± 0.40[6] | Expected to have a lower pKa for the triazole ring protons due to the electron-withdrawing effect of the ammonium group | Predicted |

Synthesis and Salt Formation

The synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine can be achieved through the cyclization of appropriate precursors. A common and effective method involves the reaction of aminoguanidine with a suitable carboxylic acid derivative, in this case, a derivative of acetic acid. The resulting free amine can then be readily converted to its hydrochloride salt.

Synthetic Workflow

Caption: Synthetic and salt formation workflow.

Experimental Protocol: Synthesis and Salt Formation

Part A: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine

Causality: This protocol is based on established methods for the synthesis of 3-amino-1,2,4-triazoles.[7] The choice of aminoguanidine hydrochloride as a starting material provides the necessary N-C-N backbone and the 3-amino group. Acetonitrile serves as both the source of the 5-methyl group and the C5 atom of the triazole ring. The use of a strong acid catalyst facilitates the cyclization reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aminoguanidine hydrochloride (1 equivalent) and acetonitrile (excess, acts as reactant and solvent).

-

Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Methyl-4H-1,2,4-triazol-3-amine.

Part B: Formation of the Hydrochloride Salt

Causality: This is a standard acid-base reaction. The basic amino group on the triazole is protonated by hydrochloric acid to form the more crystalline and often more water-soluble hydrochloride salt. The choice of a non-aqueous solvent like ethanol or isopropanol is crucial to precipitate the salt.

-

Dissolution: Dissolve the purified 5-Methyl-4H-1,2,4-triazol-3-amine in a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol).

-

Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise until the solution becomes acidic (check with pH paper).

-

Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent (e.g., diethyl ether).

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to aid in drying.

-

Drying: Dry the this compound in a vacuum oven at a moderate temperature to remove any residual solvent.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Analytical Workflow

Caption: Comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the hydrochloride salt, the protonation of the amino group and potential protonation of the triazole ring nitrogens will influence the chemical shifts compared to the free amine. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar compounds and exchange with labile N-H protons.

Expected Spectral Features:

-

¹H NMR (in DMSO-d₆):

-

Methyl Protons (C₅-CH₃): A singlet expected around δ 2.2-2.5 ppm.[8]

-

Amine Protons (-NH₃⁺): A broad singlet expected at a downfield chemical shift (δ > 8.0 ppm) due to protonation and hydrogen bonding with the solvent. The integration should correspond to three protons.

-

Ring N-H Proton: A broad singlet, also at a downfield chemical shift, which may exchange with water present in the solvent.

-

-

¹³C NMR (in DMSO-d₆):

-

Methyl Carbon (C₅-CH₃): A signal in the upfield region, expected around δ 10-15 ppm.

-

Triazole Ring Carbons (C₃ and C₅): Two signals in the aromatic region, expected around δ 140-160 ppm.[3] The C₃ carbon, attached to the amino group, will be influenced by protonation.

-

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Spectral Interpretation: Integrate the ¹H NMR signals and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The formation of the ammonium salt will lead to the appearance of new bands and shifts in existing ones.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretch (Ammonium): A broad and strong absorption in the range of 3200-2800 cm⁻¹, characteristic of an ammonium salt.

-

N-H Bends: Medium to strong bands around 1600-1500 cm⁻¹.

-

C=N and N=N Stretches (Triazole Ring): Absorptions in the 1650-1400 cm⁻¹ region.[9]

-

C-H Stretches and Bends (Methyl Group): Bands around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹.

Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):

-

Instrument Background: Ensure the ATR crystal is clean and record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. The analysis will be performed in positive ion mode to observe the protonated molecule of the free amine.

Expected Mass Spectrum (ESI+):

-

Molecular Ion Peak: The base peak is expected to be the protonated molecule of the free amine [M+H]⁺ at m/z 99.1.

-

Fragmentation: Fragmentation patterns may involve the loss of small neutral molecules such as HCN or N₂.

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Use positive ion mode ESI.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for assessing the purity of non-volatile compounds. Due to the polar nature of this compound, a standard reversed-phase C18 column may not provide adequate retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column is recommended.[10]

Protocol for HPLC Purity Analysis (HILIC):

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

-

Mobile Phase:

-

Solvent A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate) to improve peak shape.

-

Solvent B: Acetonitrile with the same additive.

-

-

Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the polar analyte.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm). A photodiode array (PDA) detector is useful for confirming peak purity.

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

-

Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.

Safety and Handling

-

Potential Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. This guide has provided a comprehensive overview of its physicochemical characteristics, leveraging data from its free amine form and related structures. The detailed protocols for synthesis, salt formation, and analytical characterization using NMR, IR, MS, and HPLC offer a practical framework for researchers. Adherence to appropriate safety precautions is essential when handling this and related compounds. Further experimental studies are warranted to definitively determine the physicochemical properties of the hydrochloride salt.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. This compound | 23350-30-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 4923-01-7 CAS MSDS (3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijsr.net [ijsr.net]

- 10. benchchem.com [benchchem.com]

- 11. ICSC 0631 - AMITROLE [inchem.org]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

A Multi-Platform Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Foreword: The Imperative of Structural Certainty

In the realm of pharmaceutical sciences and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and interaction with biological systems. For a molecule such as 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, a versatile heterocyclic building block, any ambiguity in its structure can lead to significant downstream consequences in drug development or materials science. This guide presents a holistic and self-validating workflow for the unequivocal structure elucidation of this compound. We move beyond a mere checklist of techniques, delving into the strategic reasoning behind the application of each method and the synergistic interpretation of the resulting data. The objective is to build an unassailable case for the compound's identity, grounded in first principles and cross-validated by orthogonal analytical techniques.

Foundational Analysis: Confirming the Building Blocks

Before delving into complex connectivity, we must first confirm the elemental composition and the mass of the molecular entity. This foundational data provides the constraints within which all subsequent spectroscopic interpretations must fit.

Elemental Analysis: The Empirical Formula

The initial and most fundamental verification of a synthesized compound is the confirmation of its elemental composition. Elemental Analysis (CHN) provides the mass percentages of carbon, hydrogen, and nitrogen, which are compared against the theoretical values calculated from the presumed molecular formula (C₃H₇ClN₄).

Protocol: Combustion Analysis

-

A precisely weighed sample (typically 1-3 mg) of the dry, purified hydrochloride salt is subjected to high-temperature combustion in an excess of oxygen.

-

The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors (typically thermal conductivity or infrared) to quantify their amounts.

-

The instrument software calculates the mass percentages of C, H, and N in the original sample.

Expected Data & Interpretation: The data must align with the theoretical composition of the hydrochloride salt. A significant deviation (>0.4%) would indicate impurities or an incorrect structural assignment.

| Element | Theoretical % for C₃H₇ClN₄ |

| Carbon (C) | 26.38% |

| Hydrogen (H) | 5.17% |

| Nitrogen (N) | 41.02% |

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

While elemental analysis confirms the ratio of elements, HRMS provides a highly accurate mass measurement of the molecule, allowing for the determination of its molecular formula. For a pre-existing salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which is ideal for polar and charged molecules.

Protocol: ESI-Time of Flight (TOF) HRMS

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water).

-

The solution is infused into the ESI source, where a high voltage creates a fine spray of charged droplets.

-

As the solvent evaporates, the analyte is desorbed into the gas phase as an ion. For this compound, we expect to observe the protonated free base, [C₃H₆N₄ + H]⁺.

-

The ions are accelerated into the TOF mass analyzer, which measures their mass-to-charge ratio (m/z) based on their flight time.

Expected Data & Interpretation: The primary observation should be the molecular ion of the free amine (5-Methyl-4H-1,2,4-triazol-3-amine, C₃H₆N₄). The hydrochloride salt dissociates in solution, and the amine is protonated.

| Species | Formula | Calculated Exact Mass [M+H]⁺ |

| Protonated Free Base | [C₃H₇N₄]⁺ | 99.0716 |

The experimentally measured m/z value should match this theoretical value to within a few parts per million (ppm), providing strong evidence for the molecular formula C₃H₆N₄.

Spectroscopic Interrogation: Mapping the Molecular Architecture

With the molecular formula confirmed, we employ a suite of spectroscopic techniques to piece together the atomic connectivity and define the functional groups present.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can confirm the presence of key functional groups. Assignments of observed bands are often facilitated by computational analysis or comparison with known spectra of related compounds.[1]

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over the range of 4000–400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum provides a characteristic "fingerprint" of the molecule. For this compound, key vibrational bands are anticipated. The presence of N-H bonds in both the ring and the amino group, as well as the C-H bonds of the methyl group, are primary indicators.[2][3]

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |

| 3400-3100 | N-H | Stretching (Amine, NH⁺) | Broad, strong absorptions |

| 3100-3000 | N-H | Stretching (Triazole Ring) | Medium to strong absorption |

| 2980-2850 | C-H | Stretching (Methyl) | Weak to medium absorptions |

| ~1650 | N-H | Bending (Amine) | Strong absorption |

| 1600-1450 | C=N / C-N | Ring Stretching (Triazole) | Multiple strong absorptions |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous map of the carbon-hydrogen framework can be constructed. For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal as it can solubilize the salt and slow the exchange of labile N-H protons, allowing them to be observed.

Protocol: Multi-dimensional NMR Analysis

-

The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: To identify all unique proton environments.

-

¹³C NMR: To identify all unique carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton.

-

Expected Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

-

~2.2 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl (-CH₃) group. It is a singlet because there are no adjacent protons to couple with.

-

~6.0-7.0 ppm (Broad Singlet, 3H): This broad signal likely represents the three protons of the protonated amine group (-NH₃⁺). The protons are exchangeable, leading to a broad appearance.

-

~12.0-14.0 ppm (Very Broad Singlet, 1H): This downfield signal corresponds to the N-H proton of the triazole ring itself. Its chemical shift is highly dependent on concentration and solvent.

¹³C NMR (101 MHz, DMSO-d₆):

-

~11-15 ppm: The carbon of the methyl (-CH₃) group.

-

~145-155 ppm: The C5 carbon of the triazole ring, attached to the methyl group.

-

~155-165 ppm: The C3 carbon of the triazole ring, attached to the amine group.

2D NMR (HSQC & HMBC): The Final Proof The true power of NMR is realized in 2D experiments which connect the assigned ¹H and ¹³C signals.

-

HSQC: A cross-peak will be observed between the proton signal at ~2.2 ppm and the carbon signal at ~11-15 ppm, definitively proving they are the same CH₃ group.

-

HMBC: This is the key experiment for final confirmation. We expect to see:

-

A correlation from the methyl protons (~2.2 ppm) to the C5 ring carbon (~145-155 ppm).

-

A correlation from the methyl protons (~2.2 ppm) to the C3 ring carbon (~155-165 ppm), confirming the methyl group's position on the triazole ring.

-

The logical flow of data from these multi-dimensional NMR experiments provides an unassailable confirmation of the molecular structure.

The Gold Standard: Single-Crystal X-ray Diffraction

While NMR provides the definitive structure in solution, X-ray crystallography reveals the exact three-dimensional arrangement of atoms in the solid state. It provides incontrovertible proof of connectivity, bond lengths, bond angles, and the specific location of the counter-ion (Cl⁻) relative to the protonated molecule.

Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound must be grown. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to generate a final structural model.

Expected Results & Interpretation: The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule.[4][5] It will:

-

Confirm Connectivity: Unambiguously show the C-C, C-N, and N-N bonds, verifying the 5-methyl and 3-amine substitution pattern on the 1,2,4-triazole ring.

-

Identify Tautomer: Determine the precise location of the proton on the triazole ring (i.e., confirming the 4H-tautomer in the solid state).

-

Locate Counter-ion: Show the position of the chloride anion and identify the specific protonated site (the 3-amino group) it associates with through hydrogen bonding.

-

Provide Geometric Data: Yield precise bond lengths and angles, which can be compared to known values for similar heterocyclic systems.

Integrated Workflow for Structure Elucidation

The strength of this analytical approach lies not in any single technique, but in the convergence of evidence from all of them. The workflow is designed to be self-validating at each step.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is achieved not by a single measurement, but by a carefully orchestrated synthesis of data from orthogonal analytical techniques. Starting with the foundational confirmation of the elemental and molecular formula via elemental analysis and HRMS, we proceed to map the functional groups and atomic connectivity with IR and advanced multi-dimensional NMR spectroscopy. The final, unequivocal proof is delivered by single-crystal X-ray diffraction, which provides an atomic-resolution snapshot of the molecule in the solid state. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a non-negotiable prerequisite for any further research or development involving this important chemical entity.

References

- 1. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

tautomeric forms of 5-Methyl-4H-1,2,4-triazol-3-amine

An In-Depth Technical Guide to the Tautomeric Forms of 5-Methyl-4H-1,2,4-triazol-3-amine

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The functionality of these molecules, however, is not static; it is profoundly influenced by the subtle, dynamic equilibrium of prototropic tautomerism. This guide provides a comprehensive technical exploration of the tautomeric landscape of 5-Methyl-4H-1,2,4-triazol-3-amine. We will dissect the potential tautomeric forms, from annular prototropic shifts to exocyclic amino-imino equilibria, and present a multi-faceted approach for their elucidation. This document integrates theoretical quantum chemical calculations with practical, field-proven spectroscopic protocols, offering researchers, scientists, and drug development professionals a robust framework for characterizing this and similar heterocyclic systems. The interplay between structure and biological function is critical, and understanding tautomeric preference is paramount for rational drug design, influencing properties such as receptor binding affinity, solubility, and metabolic stability.[2]

The Significance of Tautomerism in 1,2,4-Triazole Systems

Prototropic tautomerism, the migration of a proton between different positions within a molecule, is a key characteristic of many nitrogen-containing heterocycles, including 1,2,4-triazoles.[2] This phenomenon results in a dynamic equilibrium between two or more structural isomers that can rapidly interconvert. The relative populations of these tautomers are sensitive to a variety of factors, including:

-

Substitution: The electronic nature (electron-donating or -withdrawing) of substituents on the triazole ring can significantly alter the basicity of the ring nitrogens, thereby shifting the equilibrium.

-

Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions. Polar solvents may favor more polar tautomers.[3]

-

Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces and intermolecular hydrogen bonding, may differ from the form favored in solution or the gas phase.[4]

-

Temperature: Changes in temperature can alter the Gibbs free energy difference between tautomers, thereby shifting the equilibrium position.

For drug development professionals, a precise understanding of a molecule's tautomeric state is not merely an academic exercise. The specific tautomer present determines the molecule's three-dimensional shape, hydrogen bonding capabilities (as both donor and acceptor), and electrostatic potential surface. These features are the primary determinants of how a ligand interacts with its biological target, such as an enzyme active site or a receptor binding pocket.

Potential Tautomeric Forms of 5-Methyl-4H-1,2,4-triazol-3-amine

The structure of 5-Methyl-4H-1,2,4-triazol-3-amine presents possibilities for both annular (within the ring) and amino-imino (involving the exocyclic amine) tautomerism. The primary tautomers are depicted below.

Annular and Amino-Imino Equilibria

The migration of a proton can occur between the ring nitrogens (N1, N2, N4) and the exocyclic amino group. This gives rise to three principal annular amino tautomers (1H, 2H, 4H) and their corresponding imino forms.

Figure 1: Tautomeric equilibria for 5-Methyl-4H-1,2,4-triazol-3-amine.

While all forms are theoretically possible, computational and experimental studies on related aminotriazoles generally indicate that the amino forms are significantly more stable than the imino forms.[4] Among the annular tautomers, the 1H and 2H forms are often found to be the most stable, with the specific preference depending on the substitution pattern and environment.[3]

A Validated Framework for Tautomer Elucidation

Determining the predominant tautomeric form(s) requires a synergistic approach, combining theoretical calculations with empirical spectroscopic data. No single method is sufficient; rather, a self-validating system is constructed by correlating results from multiple independent techniques.

Figure 2: Integrated workflow for tautomer identification.

Theoretical & Computational Investigation

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for simulating spectroscopic data to compare with experimental results.[5] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.

Protocol 1: DFT Calculation of Tautomer Stability

-

Structure Generation: Build 3D structures for all plausible tautomers (e.g., 1H-amino, 2H-amino, 4H-amino, and corresponding imino forms) using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This process finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energy. The relative stability is determined by comparing the Gibbs free energies (G) of the tautomers, which includes electronic energy, ZPVE, and thermal corrections.

-

Solvation Effects (Optional but Recommended): To model the solution phase, repeat the optimization and energy calculations using a continuum solvation model, such as the SMD (Solvation Model based on Density) or Onsager model.[2][3] Specify the solvent of interest (e.g., DMSO, water).

-

Data Analysis: Summarize the relative energies (ΔG) in a table. The tautomer with the lowest energy is the most stable. The Boltzmann distribution can be used to estimate the population of each tautomer at a given temperature.

Table 1: Hypothetical DFT Calculation Results (in DMSO)

| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| 5-Methyl-1H -1,2,4-triazol-3-amine | 0.25 | 0.10 | 45.8 |

| 5-Methyl-2H -1,2,4-triazol-3-amine | 0.00 | 0.00 | 54.2 |

| 5-Methyl-4H -1,2,4-triazol-3-amine | 5.80 | 5.95 | <0.1 |

| 5-Methyl-1,4-dihydro-1,2,4-triazol-3-imine | 12.50 | 12.10 | <0.1 |

Note: These are representative values based on trends for similar molecules. Actual results would be derived from the calculation.

Spectroscopic Characterization

Experimental data provides the definitive evidence for tautomeric structure. NMR and X-ray crystallography are the most powerful techniques for this purpose.[7][8]

Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy is the premier method for studying tautomeric equilibria in solution.[9] The chemical shifts of protons, carbons, and particularly nitrogens are highly sensitive to the electronic environment, which changes significantly between tautomers.

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of purified 5-Methyl-4H-1,2,4-triazol-3-amine in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its N-H proton signals are typically well-resolved.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the signals for the N-H protons (ring NH and exocyclic NH₂). Their chemical shifts, multiplicity, and exchange behavior (e.g., disappearance upon D₂O shake) are highly informative. The methyl group signal will also vary slightly between tautomers.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the two triazole ring carbons (C3 and C5) are key indicators. The position of the proton on the ring nitrogen dramatically influences the shielding of the adjacent carbons.

-

¹⁵N NMR Acquisition (Recommended): If available, ¹⁵N NMR provides the most direct insight.[10][11] The chemical shifts of the ring nitrogens differ substantially depending on whether they are pyrrole-type (-NH-) or pyridine-type (-N=). This can be a definitive experiment for assigning the annular tautomer.

-

Data Interpretation: Compare the observed chemical shifts with values reported for structurally similar 1,2,4-triazoles and with computationally predicted NMR shifts (often calculated using the GIAO method at the same DFT level as the energy calculations).[12] The presence of a single set of sharp signals indicates one dominant tautomer or very rapid interconversion. The presence of multiple sets of signals indicates a mixture of tautomers in slow exchange on the NMR timescale.

Table 2: Expected NMR Chemical Shift Ranges for Tautomers (in DMSO-d₆)

| Tautomer | Key ¹H Shifts (ppm) | Key ¹³C Shifts (ppm) | Distinguishing Features |

| 1H-amino | NH: 11-13; NH₂: ~6.5; CH₃: ~2.3 | C3: ~155; C5: ~148 | Single ring NH proton signal. |

| 2H-amino | NH: 12-14; NH₂: ~6.8; CH₃: ~2.4 | C3 & C5 similar: ~152 | Single ring NH proton signal, often deshielded vs. 1H. |

| 4H-amino | NH₂: ~7.0; CH₃: ~2.2 | C3 & C5 similar: ~145 | Absence of a ring NH proton signal. |

Note: These are estimated ranges based on literature for similar compounds.[12][13]

Protocol 3: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous snapshot of the molecular structure in the solid state, definitively locating the positions of all non-hydrogen atoms and often the hydrogen atoms as well.[14]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting electron density map will reveal the positions of the atoms.

-

Hydrogen Atom Location: In high-quality data, hydrogen atoms, including the mobile tautomeric proton, can often be located directly from the difference Fourier map, confirming its position on a specific nitrogen atom.

-

Analysis: The refined structure provides precise bond lengths and angles, confirming the tautomeric form and revealing the intermolecular interactions (e.g., hydrogen bonding networks) that stabilize this form in the crystal lattice.[15]

Conclusion and Outlook

The tautomeric state of 5-Methyl-4H-1,2,4-triazol-3-amine is not a fixed property but a dynamic equilibrium governed by its chemical environment. A rigorous characterization, as outlined in this guide, is essential for any research or development program involving this molecule. By integrating the predictive power of computational chemistry with the definitive evidence from NMR spectroscopy and X-ray crystallography, researchers can build a complete and reliable picture of the molecule's behavior. This detailed structural understanding is the foundation upon which rational drug design and the optimization of physicochemical and biological properties are built, ultimately enabling the development of more effective and targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 10. Triazoles. XIV—15N NMR study of substituted 5‐amino‐1,2,4‐triazoles (1989) | Anita M. Orendt | 12 Citations [scispace.com]

- 11. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 14. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride

Introduction

5-Methyl-4H-1,2,4-triazol-3-amine and its salts, including the hydrochloride, are pivotal heterocyclic compounds in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities such as antimicrobial, antifungal, and anticancer properties.[1][2] A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural characterization of these compounds.

This technical guide presents an in-depth analysis of the spectroscopic data for 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. While direct experimental data for the hydrochloride salt is not extensively published, this guide will leverage data from the free base, 5-Methyl-4H-1,2,4-triazol-3-amine, and related 1,2,4-triazole derivatives to provide a comprehensive and predictive spectroscopic profile. We will delve into the interpretation of the spectral data, explain the underlying principles, and provide insights into the experimental considerations for acquiring high-quality data.

Molecular Structure and Tautomerism

5-Methyl-4H-1,2,4-triazol-3-amine can exist in different tautomeric forms. The tautomerism of 1,2,4-triazole derivatives is a well-documented phenomenon that significantly influences their chemical reactivity and biological interactions.[3] The predominant tautomer in solution and the solid state is crucial for correct spectral interpretation. For 3-amino-1,2,4-triazoles, the equilibrium between the 1H, 2H, and 4H tautomers is influenced by the substituents and the solvent. In the case of this compound, the protonation of the triazole ring or the exocyclic amine will further influence the electronic distribution and, consequently, the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine protons, and the N-H proton of the triazole ring.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | singlet | 3H | -CH₃ |

| ~6.0 - 7.0 (broad) | singlet | 3H | -NH₃⁺ (or -NH₂) |

| ~12.0 - 14.0 (broad) | singlet | 1H | Triazole N-H |

Interpretation and Experimental Considerations:

-

Methyl Protons (-CH₃): A sharp singlet is anticipated around 2.3 ppm, characteristic of a methyl group attached to an aromatic heterocycle.[4]

-

Amine Protons (-NH₂ or -NH₃⁺): In the hydrochloride salt, the exocyclic amine is likely protonated, giving rise to a broad singlet for the -NH₃⁺ group. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to proton exchange. In some instances, this peak may be difficult to observe.

-

Triazole N-H Proton: The N-H proton of the triazole ring is expected to appear as a broad singlet at a downfield chemical shift (12.0 - 14.0 ppm), a characteristic feature of N-H protons in nitrogen-rich heterocycles.[2] Its broadness is also a result of proton exchange.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which allows for variable temperature experiments if needed.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~150 | C3 (C-NH₂) |

| ~158 | C5 (C-CH₃) |

Interpretation and Experimental Considerations:

-

Methyl Carbon (-CH₃): The methyl carbon is expected to resonate at a high field, typically around 12 ppm.

-

Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring are in different chemical environments and are expected to appear in the downfield region (150-160 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[2] The carbon attached to the amino group (C3) and the carbon attached to the methyl group (C5) will have distinct chemical shifts.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities, especially for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | N-H stretching (amine and triazole N-H) |

| 3100 - 3000 | Medium | C-H stretching (methyl) |

| 1680 - 1620 | Strong | N-H bending (amine) |

| 1600 - 1400 | Medium | C=N and N=N stretching (triazole ring) |

| 1450 - 1350 | Medium | C-H bending (methyl) |

Interpretation and Experimental Considerations:

-

N-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations from both the amine and the triazole ring N-H groups. Hydrogen bonding can significantly broaden these peaks.[5]

-

C-H Stretching: The C-H stretching vibrations of the methyl group are expected to appear in the 3100-3000 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine group typically appears as a strong band around 1680-1620 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=N and N=N bonds within the triazole ring will give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.

Experimental Protocol for FT-IR (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment before running the sample to subtract the contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 98 | High | Molecular ion [M]⁺ of the free base |

| 83 | Moderate | [M - CH₃]⁺ |

| 69 | Moderate | [M - N₂H]⁺ |

| 56 | High | [M - CH₃CN]⁺ |

| 42 | High | [CH₃CN]⁺ or [C₂H₂N]⁺ |

Interpretation and Experimental Considerations:

-

Molecular Ion: In the mass spectrum of the hydrochloride salt, the HCl will likely be lost, and the molecular ion peak corresponding to the free base (C₃H₆N₄) at m/z 98 is expected to be observed.

-

Fragmentation Pattern: The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the triazole ring and the loss of small neutral molecules like HCN, N₂, and CH₃CN. The major fragmentation pathways can provide valuable structural information.[6]

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the gas chromatograph (GC) for separation. The GC will then introduce the volatilized sample into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Assignments

The following diagrams illustrate the key structural features and their correlation with the expected spectroscopic data.

References

- 1. ripublication.com [ripublication.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of substituted 1,2,4-triazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Section 1: Antimicrobial Activity - A Continuing Battle

Substituted 1,2,4-triazoles have long been recognized for their potent antimicrobial properties, encompassing antibacterial and antifungal activities.[3] The emergence of drug-resistant pathogens necessitates the continuous development of novel antimicrobial agents, and the 1,2,4-triazole scaffold remains a promising avenue of exploration.[4]

Mechanism of Action: Targeting Fungal Cell Integrity

A primary mechanism of the antifungal action of many 1,2,4-triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[1] This leads to the accumulation of toxic sterol intermediates and impairs the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[1] Prominent antifungal drugs like fluconazole and itraconazole are based on this mechanism.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,2,4-triazole derivatives is significantly influenced by the nature and position of their substituents.

-

Substitution at N-4: The presence of bulky or aromatic groups at the N-4 position can enhance antibacterial activity.

-

Thiol/Thione Moiety: The incorporation of a thiol (-SH) or thione (=S) group at the C-3 or C-5 position of the triazole ring is often associated with increased antimicrobial efficacy.[6]

-

Schiff Base Formation: The condensation of the amino group of 4-amino-1,2,4-triazoles with various aldehydes to form Schiff bases has been shown to yield compounds with potent antibacterial and antifungal activities.[7] The nature of the substituent on the aldehyde can modulate the activity.[7]

-

Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazoles, can lead to compounds with enhanced antimicrobial profiles.[8]

Experimental Protocols

This protocol outlines a general method for the synthesis of a key intermediate in the development of many biologically active 1,2,4-triazoles.[9]

-

Step 1: Synthesis of Potassium Dithiocarbazinate: A mixture of a substituted benzoic acid hydrazide and carbon disulfide is stirred in a solution of potassium hydroxide in ethanol at room temperature. The resulting potassium dithiocarbazinate salt is then filtered, washed with ether, and dried.

-

Step 2: Cyclization to form the Triazole Ring: The potassium salt from Step 1 is refluxed with hydrazine hydrate. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[9]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solution: Dissolve the synthesized 1,2,4-triazole derivative in a suitable solvent like DMSO to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Section 2: Anticancer Activity - A Multifaceted Approach

The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a broad spectrum of activities against various cancer cell lines.[10][11] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation and survival.[12]

Mechanisms of Action

Substituted 1,2,4-triazoles exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been designed to inhibit protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[13] Inhibition of these kinases can block downstream signaling pathways that promote cell growth and proliferation.[13]

-

Tubulin Polymerization Inhibition: Some triazole compounds interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[13] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and induces apoptosis.[14]

-

-

Apoptosis Induction: Many 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,2,4-triazoles is highly dependent on their substitution patterns.

-

Aromatic Substituents: The presence of specific aromatic or heteroaromatic rings attached to the triazole core is often crucial for potent anticancer activity. For instance, indolyl-substituted 1,2,4-triazoles have shown significant anti-proliferative effects.[15]

-

Linker Moiety: The nature of the linker connecting the triazole ring to other pharmacophores can influence the compound's ability to interact with its biological target.

-

Hybrid Molecules: Combining the 1,2,4-triazole scaffold with other known anticancer pharmacophores can lead to hybrid molecules with enhanced potency and a broader spectrum of activity.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin monomers.[8][18]

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a reaction buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Section 3: Antiviral Activity - A Broad Spectrum of Inhibition

The 1,2,4-triazole moiety is a key component of several clinically important antiviral drugs, such as ribavirin.[19] Derivatives of this scaffold have demonstrated activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[20][21]

Mechanism of Action

The antiviral mechanisms of 1,2,4-triazoles are varied and can be virus-specific. Some of the known mechanisms include:

-

Inhibition of Viral Enzymes: Triazole derivatives can inhibit essential viral enzymes like reverse transcriptase, protease, and integrase, which are crucial for viral replication.[5]

-

Interference with Viral Replication: They can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.

-

Nucleoside Analogs: Some triazole-based compounds act as nucleoside analogs that, once incorporated into the viral genome, can terminate chain elongation or induce mutations. Ribavirin, a broad-spectrum antiviral, functions in this manner.[19]

Structure-Activity Relationship (SAR) Insights

-

Thione Substitution: The presence of a thione group at the C-3 position of the triazole ring has been associated with enhanced antiviral activity.[19]

-

Aromatic and Heterocyclic Substituents: The nature of the substituents on the triazole ring plays a critical role in determining the antiviral potency and spectrum.

-

Bioisosteric Replacement: The triazole ring can act as a bioisostere for amide or ester groups, which can be exploited in the design of novel antiviral agents.[2]

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[11]

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with different concentrations of the 1,2,4-triazole derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Then, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that reduces the plaque number by 50% (EC50).

Section 4: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Substituted 1,2,4-triazoles have emerged as a promising class of anti-inflammatory agents.[22] They can modulate the inflammatory response through various mechanisms, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The anti-inflammatory effects of 1,2,4-triazoles are often attributed to their ability to inhibit key enzymes in the inflammatory pathway:

-

Cyclooxygenase (COX) Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[23] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[23]

-

Lipoxygenase (LOX) Inhibition: Some triazoles can also inhibit lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.[24]

-

Modulation of Pro-inflammatory Cytokines: Certain 1,2,4-triazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[9]

Structure-Activity Relationship (SAR) Insights

-

Aryl Substituents: The presence of specific aryl groups on the triazole ring can significantly influence the anti-inflammatory activity and COX selectivity.

-

Amide and Ester Moieties: The incorporation of amide or ester functionalities can enhance the anti-inflammatory properties of 1,2,4-triazole derivatives.

-

Hybridization with Known Anti-inflammatory Drugs: Hybrid molecules combining the 1,2,4-triazole scaffold with known anti-inflammatory drugs like ibuprofen have shown promising results.[25]

Experimental Protocols

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.[3][26]

-

Animal Grouping and Compound Administration: Divide animals (typically rats or mice) into groups and administer the test compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[19]

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[27]

-

Reaction Setup: In a 96-well plate, combine the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the production of prostaglandins. This can be done using various methods, such as colorimetric or fluorometric assays that detect a peroxidase-mediated reaction.[28]

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the dose-response curves. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) can then be determined.

Conclusion

The 1,2,4-triazole scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activities, leading to the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The in-depth understanding of their mechanisms of action and the application of robust experimental protocols are crucial for the rational design and successful development of the next generation of 1,2,4-triazole-based drugs to combat a wide range of diseases.

Visualizations

Workflow for Screening Biological Activities of Substituted 1,2,4-Triazoles

Caption: General workflow for the synthesis, screening, and evaluation of substituted 1,2,4-triazoles.

Anticancer Mechanisms of 1,2,4-Triazoles

Caption: Key anticancer mechanisms of action for substituted 1,2,4-triazole derivatives.

References

- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ibtbioservices.com [ibtbioservices.com]

- 3. inotiv.com [inotiv.com]

- 4. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemmethod.com [chemmethod.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. promega.com [promega.com]

- 24. researchgate.net [researchgate.net]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. assaygenie.com [assaygenie.com]

- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

review of 5-methyl-1,2,4-triazole core structures in medicinal chemistry

An In-Depth Technical Guide to the 5-Methyl-1,2,4-Triazole Core in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Introduction: The Privileged Stature of the 5-Methyl-1,2,4-Triazole Core